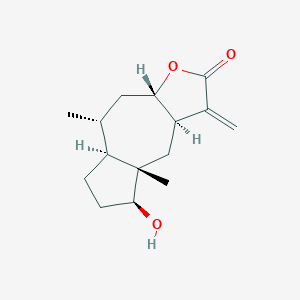

2-Desoxy-4-epi-pulchellin

描述

假愈创木内酯是一类倍半萜内酯,其特征在于异常的愈创木烷骨架。 这种独特的结构是由于生物合成过程中 C(4) 甲基迁移到 C(5) 造成的 。 这些化合物主要存在于菊科植物中,并且已从艾属、艾蒿属和菊属植物中分离得到 .

准备方法

合成路线和反应条件: 假愈创木内酯可以通过多种方法合成。一种常见的方法是从天然存在的假愈创木内酯大马士革内酯开始。 大马士革内酯可以从艾属植物中分离出来,然后进行区域选择性和立体选择性合成修饰,以生成其他假愈创木内酯,如艾属素、异大马士革内酯和 3α-羟基大马士革内酯 .

工业生产方法: 假愈创木内酯的工业生产通常涉及从植物来源中提取大马士革内酯,然后进行化学修饰。 由于大马士革内酯从艾属植物中大量获得,因此这种方法更受欢迎 .

化学反应分析

反应类型: 假愈创木内酯会发生各种化学反应,包括:

氧化: 羟基转化为羰基。

还原: 羰基还原为羟基。

取代: 在分子特定位置引入不同的取代基。

常用试剂和条件:

氧化: 琼斯试剂常用于羟基的选择性氧化.

还原: 使用氧化铂作为催化剂的氢化反应.

主要产物: 这些反应形成的主要产物包括大马士革内酯的各种衍生物,例如 3α-乙酰氧基大马士革内酯和 11β,13-二氢大马士革内酯 .

科学研究应用

Anticancer Properties

PCL exhibits significant anticancer activity through various mechanisms:

- Cell Proliferation Inhibition : PCL has been shown to inhibit the proliferation of multiple cancer cell lines, including breast (MCF-7 and MDA-MB-468) and liver cancer cells (HepG2). The compound induces apoptosis via mitochondrial pathways and reactive oxygen species (ROS) generation. For instance, the IC50 values for MCF-7 and MDA-MB-468 cells were reported as 9.6 μM and 6.8 μM, respectively .

- Mechanistic Insights : PCL derivatives synthesized through Michael addition reactions have been found to inhibit the IL-6-induced STAT3 signaling pathway, leading to G2/M phase cell cycle arrest in HCT116 colon cancer cells. This suggests that PCL derivatives could be developed into anti-colon cancer drugs with enhanced potency compared to the parent compound .

- In Vivo Studies : In animal models, PCL has demonstrated the ability to reduce tumor growth in a dose-dependent manner when administered intraperitoneally. Studies have shown that doses of 5 mg/kg and 10 mg/kg effectively inhibited tumor growth in mice bearing pancreatic tumors .

Anti-inflammatory Activity

PCL exhibits notable anti-inflammatory properties:

- Nitric Oxide Production Inhibition : Research indicates that PCL can significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent. The mechanism involves the repression of inducible nitric oxide synthase (iNOS) transcription .

- Prostaglandin E2 Biosynthesis : PCL has also been shown to inhibit the biosynthesis of prostaglandin E2 (PGE2), a key mediator in inflammation, further supporting its therapeutic potential in inflammatory diseases .

Antioxidant Activity

The antioxidant properties of PCL are significant:

- Free Radical Scavenging : PCL has demonstrated potent scavenging activity against free radicals in various assays, including DPPH and ABTS tests. This antioxidant potential is crucial for protecting cells from oxidative stress-related damage .

Antidiabetic Activity

PCL's role in managing diabetes is emerging:

- α-Glucosidase Inhibition : The compound has been identified as a non-competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This property may help regulate blood glucose levels post-meal, providing a potential therapeutic approach for diabetes management .

Summary of Research Findings

The following table summarizes key findings related to the applications of 2-desoxy-4-epi-pulchellin:

作用机制

假愈创木内酯通过多种机制发挥其作用:

NF-κB 途径: 通过共价结合 p65 亚基中的半胱氨酸残基来抑制 NF-κB 途径.

Nrf2 途径: 通过与 Keap1 的半胱氨酸残基结合来激活 Nrf2 途径.

ROS 途径: 诱导活性氧 (ROS) 导致细胞应激和凋亡.

类似化合物:

愈创木内酯: 与假愈创木内酯的区别在于愈创木烷骨架中甲基的位置.

海伦宁: 一种假愈创木内酯,以其烷化酶和肽的能力而闻名.

大马士革内酯: 一种天然存在的假愈创木内酯,用作合成其他假愈创木内酯的前体.

独特性: 假愈创木内酯由于其异常的愈创木烷骨架和外环亚甲基片段的存在而具有独特性,据认为该片段是其生物活性的原因 。这种结构上的独特性使它们能够与特定的分子靶点和途径相互作用,使其在各种科学和医学应用中具有价值。

相似化合物的比较

Guaianolides: Differ from pseudoguaianolides by the position of the methyl group in the guaiane skeleton.

Helenalin: A pseudoguaianolide known for its ability to alkylate enzymes and peptides.

Uniqueness: Pseudoguaianolides are unique due to their abnormal guaiane skeleton and the presence of an exo-methylene fragment, which is thought to be responsible for their biological activities . This structural uniqueness allows them to interact with specific molecular targets and pathways, making them valuable in various scientific and medical applications.

生物活性

2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone isolated from the plant Polygonum hydropiper. This compound has garnered attention for its diverse biological activities, particularly its anticancer, antimycobacterial, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C15H22O3

- Molecular Weight : 250.33 g/mol

- CAS Number : 122872-03-1

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms.

-

Cytotoxicity : The compound has shown potent in vitro cytotoxicity against several cancer cell lines including:

- K562 (chronic myeloid leukemia)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- DU145 (prostate cancer)

- A549 (lung cancer)

Cell Line IC50 (µM) K562 5.0 MCF-7 6.8 HeLa 4.5 DU145 7.2 A549 8.0 -

Mechanisms of Action :

- STAT3 Signaling Inhibition : Synthetic derivatives of this compound have been shown to inhibit STAT3 signaling pathways, leading to G2/M cell cycle arrest and subsequent apoptosis in colon cancer cells .

- Reactive Oxygen Species (ROS) Activation : The compound induces ROS production, which is linked to its ability to trigger apoptosis in various cancer cell types .

Antimycobacterial Activity

The compound also demonstrates significant antimycobacterial activity with reported IC50 values ranging from 3.7 to 7.6 µM against different strains of Mycobacterium species . This highlights its potential as a therapeutic agent in treating mycobacterial infections.

Case Studies and Research Findings

- In Vivo Studies :

- Combination Therapy :

属性

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPADYWRUULRBD-MBICNOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Desoxy-4-epi-pulchellin and where is it found?

A: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been isolated from several plant species, including Carpesium abrotanoides [, ], Inula helianthus-aquatica [], and Polygonum hydropiper [].

Q2: What analytical techniques are commonly used to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) is a primary method for both identification and quantification of this compound. One study utilized a Kromasil C18 column with a gradient elution of acetonitrile and water, detecting the compound using a photodiode array detector at 211 nm []. This method demonstrated good separation and linearity for this compound within a specific concentration range.

Q3: Has this compound demonstrated any promising biological activities?

A: Research on this compound and its derivatives has revealed potential in inhibiting the STAT3 signaling pathway []. This pathway is often dysregulated in various cancers, suggesting that targeting it could have therapeutic benefits. Additionally, synthetic derivatives of this compound have shown activity against colon cancer cells by inducing G2/M cell cycle arrest and cell death [].

Q4: What are the implications of this compound's activity against Trypanosoma brucei?

A: A study demonstrated that this compound exhibited activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness) []. While its activity was moderate compared to other compounds in the study, it highlights the potential of this natural product and its derivatives for developing new treatments for parasitic diseases.

Q5: What research directions are being explored with this compound?

A: Current research focuses on understanding the structure-activity relationship (SAR) of this compound []. This involves synthesizing and evaluating various derivatives to identify structural modifications that enhance desired biological activities, such as STAT3 inhibition or anti-cancer effects. This information is crucial for optimizing lead compounds for potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。